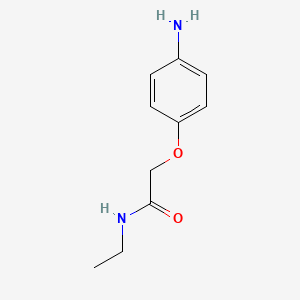

2-(4-aminophenoxy)-N-ethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenoxy)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUUNYGVCQZKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588158 | |

| Record name | 2-(4-Aminophenoxy)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52547-49-6 | |

| Record name | 2-(4-Aminophenoxy)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascent of Aminophenoxyacetamide Derivatives in Academic Circles

The study of aminophenoxyacetamide derivatives has its roots in the broader field of medicinal chemistry and materials science. These compounds are characterized by a core structure that includes an aminophenoxy group linked to an acetamide (B32628) moiety. This structural motif has proven to be a versatile scaffold for the development of new molecules with a wide array of potential applications.

The exploration of this class of compounds has been driven by the desire to create novel therapeutic agents and functional materials. The presence of both an aromatic amine and an amide linkage provides opportunities for diverse chemical modifications, allowing researchers to fine-tune the physicochemical properties of the resulting molecules. This adaptability has made aminophenoxyacetamide derivatives a fertile ground for academic and industrial research.

Foundational Research Contributions of 2 4 Aminophenoxy N Ethylacetamide S Precursor

While direct research on 2-(4-aminophenoxy)-N-ethylacetamide is limited, a significant body of foundational work has been established for its immediate precursor, ethyl 2-(4-aminophenoxy)acetate. mdpi.comresearchgate.net This ester serves as a crucial building block in the synthesis of more complex molecules, and its study provides valuable insights into the chemistry of the aminophenoxyacetamide class.

A notable advancement in the synthesis of this precursor involves a facile and efficient one-pot reaction. mdpi.com This method starts with the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by a selective reduction of the nitro group to an amine. mdpi.comresearchgate.net This two-step process, often carried out as a consecutive reaction, has been optimized to produce high yields of the desired product. mdpi.com The use of iron powder and ammonium (B1175870) chloride for the reduction of the nitro group offers a safer and more cost-effective alternative to traditional methods that employ hydrogen gas and a palladium catalyst. mdpi.com

The structural and physicochemical properties of ethyl 2-(4-aminophenoxy)acetate have been extensively characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. mdpi.com These studies have provided a detailed understanding of the molecule's three-dimensional structure and electronic properties.

Below is a data table summarizing the key reactants and conditions for a reported synthesis of ethyl 2-(4-aminophenoxy)acetate. mdpi.com

| Step | Reactants | Reagents | Solvent | Conditions |

| 1. Alkylation | 4-Nitrophenol, Ethyl bromoacetate | Anhydrous Potassium Carbonate, Potassium Iodide (catalyst) | Dry Acetone (B3395972) | Reflux |

| 2. Reduction | Ethyl 2-(4-nitrophenoxy)acetate | Iron powder, Ammonium chloride | Ethanol (B145695), Water | Reflux |

Research Trajectories and Scholarly Significance

Strategic Approaches to the Formation of the Amide Linkage

The formation of the N-ethylacetamide group is a critical step in the synthesis. Two primary retrosynthetic disconnections lead to viable strategies: amidation of a phenoxyacetic acid derivative or acylation of an aminophenoxyethylamine intermediate.

Amidation of Phenoxyacetic Acid Derivatives

This approach involves the coupling of a phenoxyacetic acid intermediate with ethylamine (B1201723). The phenoxyacetic acid can be prepared from the corresponding phenol (B47542) and chloroacetic acid. nih.gov The subsequent amidation is a standard transformation in organic synthesis.

A general route begins with the alkylation of 4-nitrophenol (B140041) with an α-haloacetic acid ester, such as ethyl bromoacetate, to form the corresponding ethyl 2-(4-nitrophenoxy)acetate. mdpi.comresearchgate.net This intermediate can then be hydrolyzed to 2-(4-nitrophenoxy)acetic acid. The carboxylic acid is then activated, for example, by conversion to an acid chloride or by using a coupling agent, and reacted with ethylamine to form N-ethyl-2-(4-nitrophenoxy)acetamide. The final step is the reduction of the nitro group to an amine.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 4-Nitrophenol | 1. Ethyl bromoacetate, K2CO3 2. NaOH (hydrolysis) 3. SOCl2 or coupling agent 4. Ethylamine | 2-(4-Nitrophenoxy)acetic acid | N-Ethyl-2-(4-nitrophenoxy)acetamide | mdpi.comresearchgate.net |

Acylation of Aminophenoxyethylamine Intermediates

An alternative strategy involves the acylation of an aminophenoxyethylamine intermediate. This approach first constructs the ether linkage and the ethylamine side chain, followed by the final acylation step. While less commonly reported for this specific target, it represents a valid synthetic pathway.

Construction of the Ether Linkage in Aminophenoxy Scaffolds

The formation of the phenoxy ether bond is another key transformation. The Williamson ether synthesis and related alkylation reactions are the most prevalent methods employed.

Williamson Ether Synthesis in Aminophenoxyacetamide Formation

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. gold-chemistry.orgwikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com In the context of this compound synthesis, this typically involves the reaction of a 4-nitrophenolate (B89219) with a haloacetamide derivative.

Specifically, 4-nitrophenol is deprotonated with a base, such as potassium carbonate, to form the more nucleophilic 4-nitrophenoxide. This is then reacted with a suitable N-ethyl-haloacetamide, like N-ethyl-2-chloroacetamide, to yield N-ethyl-2-(4-nitrophenoxy)acetamide. rsc.org The reaction is an SN2 process, and thus works best with primary halides. wikipedia.orgmasterorganicchemistry.com

| Phenol | Alkylating Agent | Base | Product | Reference |

| 4-Nitrophenol | N-Ethyl-2-chloroacetamide | K2CO3 | N-Ethyl-2-(4-nitrophenoxy)acetamide | rsc.org |

Alkylation Reactions of Phenols with Halogenated Acetamides

This method is a direct application of the Williamson ether synthesis, focusing on the use of halogenated acetamides as the alkylating agent. The reaction of a phenol with an N-substituted-2-haloacetamide provides a straightforward route to the phenoxyacetamide core structure. For instance, various substituted phenols can be alkylated with 2-chloro-N-phenylacetamide and its derivatives. rsc.org The acidity of the phenol plays a role, with more acidic phenols like nitrophenols requiring milder basic conditions for deprotonation. youtube.com

Reduction Chemistry for Aminophenol Moieties in Precursors

The final step in many synthetic routes to this compound is the reduction of the nitro group of the N-ethyl-2-(4-nitrophenoxy)acetamide precursor. This transformation is crucial for obtaining the desired aminophenoxy moiety.

Several methods are available for the reduction of aromatic nitro groups. A common and efficient method is catalytic hydrogenation. For example, ethyl 2-methyl-2-(4-nitrophenoxy)propionate can be hydrogenated using palladium on charcoal (Pd/C) as a catalyst to yield the corresponding aminophenoxy derivative. prepchem.com Similarly, (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride is reduced to its amino analogue using Pd/C as a catalyst in an alcohol solvent. google.com Another effective method involves the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride, which offers a safe and cost-effective alternative. mdpi.com

| Nitro Compound | Reducing Agent/Catalyst | Solvent | Product | Reference |

| Ethyl 2-methyl-2-(4-nitrophenoxy)propionate | H2, 5% Pd/C | Ethanol (B145695) | Ethyl 2-(4-aminophenoxy)-2-methylpropionate | prepchem.com |

| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | Pd/C, Ammonium formate | Methanol or Ethanol | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol | google.com |

| Ethyl 2-(4-nitrophenoxy)acetate | Fe, NH4Cl | Not specified | Ethyl 2-(4-aminophenoxy)acetate | mdpi.com |

Selective Nitro Group Reduction Methodologies

The selective reduction of the nitro group in the presence of other functional groups is a common challenge in organic synthesis. wikipedia.org For the synthesis of this compound and its analogues, this is typically the final step, converting a nitrophenoxy intermediate to the desired aminophenoxy product.

A widely employed and cost-effective method for the reduction of aromatic nitro compounds is the use of iron powder in the presence of an acid or an ammonium salt. mdpi.comcommonorganicchemistry.com The Fe/NH₄Cl system in a mixed solvent system like ethanol/water is a common choice for the synthesis of aminophenoxy acetamide (B32628) derivatives. mdpi.com This method is considered safer and more economical than catalytic hydrogenation with hydrogen gas and palladium on carbon (Pd/C). mdpi.com

The reaction involves the gradual addition of iron powder to a refluxing solution of the nitro compound and ammonium chloride. mdpi.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com This system has been shown to be effective for the reduction of various nitroarenes, even in the presence of other reducible functional groups. researchgate.net

Table 1: Comparison of Metal/Acid Systems for Nitro Group Reduction

| Metal/Acid System | Substrate | Solvent | Conditions | Yield | Reference |

| Fe/NH₄Cl | 2-(4-nitrophenoxy)-N-ethylacetamide | Ethanol/Water | Reflux | Good | mdpi.com |

| Fe/AcOH | Substituted nitroarenes | Acetic Acid/Ethanol | Reflux | 64-70% | commonorganicchemistry.com |

| Fe/CaCl₂ | Substituted nitroarenes | Ethanol/Water | Reflux | High | organic-chemistry.org |

This table provides a summary of different metal/acid systems used for nitro group reduction, highlighting the versatility of iron-based systems.

Another effective method for the reduction of nitro groups is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as Raney nickel. researchgate.netusfca.edu This system is known for its ability to selectively reduce nitro groups in the presence of other sensitive functionalities. researchgate.net The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate and Raney nickel in a solvent like methanol. researchgate.net This method has been successfully used for the synthesis of various halogenated anilines from their corresponding nitrobenzene (B124822) precursors. researchgate.net While effective, the use of hydrazine hydrate and Raney nickel requires careful handling due to the toxic and pyrophoric nature of the reagents, respectively. researchgate.netcommonorganicchemistry.com

Other reducing systems, such as zinc dust with hydrazine hydrate, have also been reported for the selective reduction of nitro compounds at room temperature, offering a milder alternative.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the synthesis of this compound and its analogues are highly dependent on the reaction conditions and the choice of catalysts.

The choice of solvent can significantly influence the outcome of the synthesis. For the initial alkylation of 4-nitrophenol, polar aprotic solvents like dry acetone (B3395972) are commonly used. mdpi.com In the subsequent nitro group reduction, a mixture of solvents such as ethanol and water is often employed to ensure the solubility of both the organic substrate and the inorganic reducing agents. mdpi.com The dielectric constant of the solvent can also play a role in the selectivity of certain reactions. elsevierpure.com

Temperature is another critical parameter. The alkylation step is typically carried out at reflux temperature to ensure a reasonable reaction rate. mdpi.com Similarly, the reduction of the nitro group using Fe/NH₄Cl is also performed at reflux. mdpi.com However, some reduction methods, like those using hydrazine hydrate and Raney nickel, may require specific temperature control to achieve the desired selectivity. wikipedia.org Computational studies on related acetamide compounds have shown that thermodynamic parameters like enthalpy, entropy, and specific heat capacity are temperature-dependent, which can affect reaction kinetics and equilibrium. researchgate.net

In the synthesis of the precursor, 2-(4-nitrophenoxy)-N-ethylacetamide, from 4-nitrophenol and an N-ethyl-2-haloacetamide, a base is required to deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) is a commonly used inorganic base for this purpose. mdpi.comresearchgate.net The use of a catalytic amount of potassium iodide (KI) can facilitate the nucleophilic substitution reaction, likely through the in situ formation of a more reactive iodoacetamide (B48618) intermediate. mdpi.comresearchgate.net

The selection of the catalyst system is crucial for optimizing the yield and purity of the product. The combination of K₂CO₃ and KI in a suitable solvent like acetone has been shown to be effective for this type of etherification reaction. researchgate.net

Table 2: Role of Catalysts in the Synthesis of 2-(4-nitrophenoxy)-N-ethylacetamide

| Catalyst | Role | Reaction Step | Reference |

| K₂CO₃ | Base | Alkylation of 4-nitrophenol | mdpi.comresearchgate.net |

| KI | Catalyst | Facilitates nucleophilic substitution | mdpi.comresearchgate.net |

This table illustrates the specific roles of inorganic catalysts in the synthesis of the nitro-intermediate.

Scale-Up Considerations in Academic Synthesis

While the described methods are well-suited for laboratory-scale synthesis, scaling up the production of this compound in an academic setting requires careful consideration of several factors. The safety and cost-effectiveness of the reagents become more prominent. For instance, the Fe/NH₄Cl reduction method is often preferred over catalytic hydrogenation for scale-up due to the hazards associated with handling hydrogen gas. mdpi.com

The work-up procedure also needs to be optimized for larger quantities. Filtration of the iron salts after the reduction can be challenging on a larger scale, and alternative methods for catalyst removal may need to be explored. commonorganicchemistry.com Ensuring efficient heat transfer and mixing in larger reaction vessels is also critical for maintaining consistent reaction conditions and achieving reproducible results. The use of readily available and inexpensive starting materials and reagents is a key consideration for the economic viability of the synthesis on a larger scale.

Advanced Spectroscopic Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule. The characterization of a closely related precursor, ethyl-2-(4-aminophenoxy)acetate, by extensive NMR techniques including ¹H, ¹³C, COSY, and NOESY, establishes a strong precedent for this analytical approach. mdpi.com

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are anticipated to appear as a pair of doublets, characteristic of an AA'BB' system, due to the electronic effects of the amino and ether substituents. mdpi.com The protons of the ethylamide group should present as a quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) group, which in turn would appear as a triplet. A key singlet signal is expected for the methylene protons (-OCH₂-) situated between the phenoxy group and the amide carbonyl. The amine (-NH₂) and amide (-NH-) protons would typically appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₃ (ethyl) | ~1.1 | Triplet (t) |

| -CH₂- (ethyl) | ~3.2-3.3 | Quartet (q) |

| -NH₂ (amine) | ~3.5-4.7 | Broad Singlet (br s) |

| -OCH₂- | ~4.5 | Singlet (s) |

| Ar-H (ortho to -NH₂) | ~6.5 | Doublet (d) |

| Ar-H (ortho to -O-) | ~6.6-6.7 | Doublet (d) |

| -NH- (amide) | ~7.9-8.1 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the amide group is typically found in the downfield region around 168-170 ppm. mdpi.com The aromatic carbons show distinct shifts, with the carbon atom bonded to the ether oxygen (C-O) appearing further downfield than the carbon bonded to the amino group (C-N). The remaining four aromatic carbons will have shifts in the characteristic aromatic region (114-150 ppm). mdpi.com The aliphatic carbons include the ether-linked methylene (-OCH₂-), the amide-linked methylene (-NCH₂-), and the terminal methyl (-CH₃) carbon.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14-15 |

| -CH₂-N (ethyl) | ~34-35 |

| -OCH₂- | ~66-68 |

| Ar-C (ortho to -NH₂) | ~115 |

| Ar-C (ortho to -O-) | ~116 |

| Ar-C (ipso, C-N) | ~143 |

| Ar-C (ipso, C-O) | ~149-150 |

| C=O (amide) | ~169 |

Two-Dimensional NMR (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made in 1D spectra.

Correlation Spectroscopy (COSY): A COSY experiment would definitively establish the connectivity of adjacent protons. The key expected cross-peak would be between the methylene and methyl protons of the N-ethyl group, confirming this fragment. Correlations between the adjacent aromatic protons would also be observed, helping to assign the AA'BB' system unambiguously. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation. Expected NOESY correlations would include those between the -OCH₂- protons and the protons on the aromatic ring at the ortho position. Additionally, spatial proximity between the amide N-H proton and the protons of the attached ethyl group could be confirmed. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is expected to show several characteristic bands that confirm its structure. biorxiv.org The presence of the primary amine (-NH₂) group would be indicated by a pair of stretching bands in the 3300-3500 cm⁻¹ region. The secondary amide group would show a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretch, known as the Amide I band, near 1650 cm⁻¹. The N-H bending vibration, or Amide II band, is expected around 1550 cm⁻¹. Furthermore, the C-O stretching of the aryl ether and the C-N stretching vibrations would provide additional structural confirmation. nih.govresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (typically two bands) |

| Secondary Amide | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amide I | C=O Stretch | ~1650 |

| Amide II | N-H Bend | ~1550 |

| Aryl Ether | C-O Stretch | 1200 - 1250 |

| Amine | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₀H₁₄N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The predicted monoisotopic mass is 194.10553 Da. uni.lu Electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ at m/z 195.11281. uni.lu

The fragmentation pattern in the MS/MS spectrum provides further structural proof. Characteristic fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom in the ethylamide group.

Amide bond cleavage: Fission of the amide C-N bond or the carbonyl-CH₂ bond.

Ether bond cleavage: Cleavage at the phenoxy-CH₂ bond, which would likely lead to a stable aminophenoxy radical or cation (m/z ~108/109).

Table 4: Predicted m/z for Molecular Ions of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.11281 |

| [M+Na]⁺ | 217.09475 |

| [M+K]⁺ | 233.06869 |

| [M-H]⁻ | 193.09825 |

| Data sourced from PubChemLite. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

An extensive search of scientific literature and chemical databases did not yield any experimental UV-Vis spectroscopic data for this compound. This type of analysis is fundamental for understanding the electronic transitions within the molecule, typically revealing absorption maxima (λmax) that correspond to the energy required to promote electrons to higher energy orbitals. Without this data, a definitive analysis of its electronic properties based on experimental evidence cannot be provided.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Detailed information regarding the solid-state structure of this compound, which is typically obtained through single-crystal X-ray diffraction, is not available in the public domain. This technique is essential for unequivocally determining the three-dimensional arrangement of atoms and molecules within a crystal.

Consequently, without single-crystal X-ray diffraction data, the crystal system and space group for this compound have not been determined. These parameters are fundamental in describing the symmetry and repeating pattern of the crystal lattice.

Elemental Compositional Analysis

While the theoretical elemental composition of this compound can be calculated from its molecular formula, specific experimental data from elemental analysis is not reported in the reviewed literature. Experimental validation is a critical step in confirming the purity and empirical formula of a synthesized compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 61.84% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.48% |

| Total | 194.234 | 100.00% |

Chemical Reactivity and Derivatization Pathways of 2 4 Aminophenoxy N Ethylacetamide

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH2) is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Electrophilic Aromatic Substitution Reactions

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. total-synthesis.commasterorganicchemistry.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring, increasing its electron density and nucleophilicity. youtube.com In the case of 2-(4-aminophenoxy)-N-ethylacetamide, the positions ortho to the amino group (and meta to the ether linkage) are the most likely sites for electrophilic attack.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring, typically using a Lewis acid catalyst. total-synthesis.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. total-synthesis.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. total-synthesis.com

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+). This deactivates the ring towards electrophilic attack and acts as a meta-directing group. libretexts.org To circumvent this, the amino group can be protected, for example, by converting it into an amide (acetanilide), which is still an ortho, para-director but less activating. libretexts.org

A study on a related compound, 2-(4-amino-2-prop-2-enylphenoxy)-N-ethylacetamide, highlights the potential for substitution on the aromatic ring. nih.gov

Amidation and Alkylation of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in amidation and alkylation reactions.

Amidation: The amino group can react with acylating agents such as acyl chlorides or anhydrides to form an amide bond. chemguide.co.uk This reaction is often used as a protecting group strategy in multi-step syntheses. libretexts.org

Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. stackexchange.com Catalytic methods, for instance using ruthenium catalysts, have been developed for the N-alkylation of α-amino acid esters and amides with alcohols, offering a more controlled and atom-economical approach. nih.gov Derivatization with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) is another strategy for modifying amine groups. scispace.com

Transformations Involving the Amide Functionality

The amide group in this compound also presents opportunities for chemical modification, although it is generally less reactive than the aromatic amino group.

Hydrolysis Reactions of the Amide Bond

Amide bonds are generally stable but can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com The products are a carboxylic acid and an ammonium ion. libretexts.orgyoutube.com This process is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The products are a carboxylate salt and an amine. libretexts.org

The rate of hydrolysis can be influenced by the structure of the amide. uregina.ca For instance, N-acylated amino acid amides can exhibit unexpected hydrolytic instability under mild acidic conditions. nih.gov

N-Alkylation and N-Acylation of the Amide Nitrogen

While the amide nitrogen is significantly less nucleophilic than the amino nitrogen due to resonance with the adjacent carbonyl group, it can still undergo alkylation and acylation under specific conditions. stackexchange.com

N-Alkylation: This typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion, which can then react with an alkyl halide. stackexchange.com

N-Acylation: Similar to N-alkylation, acylation of the amide nitrogen is challenging but can be achieved.

Chemodivergent transformations of amides using reagents like 1,1-diborylalkanes have been developed to selectively generate enamine or enolate intermediates, which can then be trapped by various electrophiles to yield functionalized ketones or other products. nih.gov

Reactivity at the Ether Linkage

The ether linkage (-O-) in this compound is generally the most stable and least reactive functional group in the molecule. Cleavage of the ether bond typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The synthesis of the parent compound, ethyl-2-(4-aminophenoxy)acetate, is achieved through the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. mdpi.com This demonstrates the formation of the ether linkage via a Williamson ether synthesis-type reaction.

Selective Functional Group Interconversions of this compound

The chemical versatility of this compound stems from its distinct functional groups: a primary aromatic amine, an ether linkage, and a secondary amide. These groups can undergo selective transformations, allowing the molecule to serve as a versatile scaffold in organic synthesis.

Oxidation Reactions

The primary aromatic amino group is the most susceptible functional group to oxidation in this compound. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from the well-established chemistry of aromatic amines and related N-aryl compounds.

Potential oxidation reactions include:

Formation of Nitroso and Nitro Compounds: Under controlled oxidation, the primary amine can be converted to a nitroso (-NO) and subsequently to a nitro (-NO₂) group.

Formation of N-oxides: Similar to tertiary amines like N,N-dimethylbenzylamine which form N-oxides, the nitrogen of the amino group could potentially be oxidized, although this is less common for primary aromatic amines. rsc.org

Oxidative Coupling: Aromatic amines can undergo oxidative coupling to form azo compounds. The reaction of an N-acetoxyammonium ion, a potential intermediate in some amine oxidations, can be influenced by reaction conditions and substituents on the aromatic ring. rsc.org

The specific products obtained would depend heavily on the oxidizing agent employed and the reaction conditions. The presence of the electron-donating ether group on the paraposition of the benzene (B151609) ring would influence the reactivity of the amino group towards oxidation.

Reduction Reactions

Reduction reactions are most relevant to the synthesis of this compound from its corresponding nitro precursor, 2-(4-nitrophenoxy)-N-ethylacetamide. The selective reduction of the aromatic nitro group in the presence of other functional groups like the amide and ether is a critical step. nih.gov This transformation is a six-electron reduction that proceeds through nitroso and N-hydroxylamino intermediates to yield the final amine. nih.gov

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds, which are applicable to the synthesis of the title compound. scispace.comthieme-connect.de These methods are often chosen based on efficiency, cost, safety, and tolerance of other functional groups. scispace.commdpi.com

Table 1: Methods for the Reduction of Nitro Precursors to Aromatic Amines

| Reducing System | Solvent | Conditions | Comments | Source(s) |

|---|---|---|---|---|

| Iron (Fe) / Ammonium Chloride (NH₄Cl) | Ethanol (B145695)/Water | Reflux | Considered safer and lower-cost than catalytic hydrogenation with H₂/Pd-C. mdpi.com | mdpi.com |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol | Room Temperature | A method to enhance the reducing power of NaBH₄, which does not reduce nitro groups on its own. jsynthchem.com | jsynthchem.com |

| Fe₃O₄@SiO₂@Pd(II)-polysalophen | Water | Reflux | A heterogeneous, magnetically recyclable nanocatalyst allowing for green reaction conditions. nih.gov | nih.gov |

| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic Medium | Conventional Heating | A classic method for reducing aromatic nitro groups without affecting carbonyl groups. scispace.com | scispace.com |

| Catalytic Hydrogenation (H₂ / Pd-C) | Various | N/A | A common but sometimes less selective method. mdpi.com | mdpi.com |

The reduction using an iron/ammonium chloride system is highlighted as a facile, safe, and inexpensive procedure for synthesizing related aminophenoxy structures in high yield and purity. mdpi.com Similarly, advanced catalytic systems using palladium-coated magnetite nanoparticles offer high yields and the benefit of easy catalyst recovery. nih.gov

Nucleophilic Substitution Reactions

The chemical structure of this compound contains nucleophilic centers that can participate in substitution reactions.

Reactions at the Amino Group: The primary aromatic amine is a potent nucleophile. The lone pair of electrons on the nitrogen atom can attack various electrophiles.

Acylation: The amine can be readily acylated by reacting with acid chlorides or anhydrides to form a new amide linkage.

Alkylation: The amine can undergo alkylation, although controlling the degree of substitution (mono-, di-, or tri-alkylation) can be challenging.

Derivatization: The nucleophilic amine is a key handle for derivatization, for example, through EDC-mediated coupling with carboxylic acids. nih.gov This reaction is widely used to label molecules for analytical purposes. nih.gov

Nucleophilic Aromatic Substitution: While the benzene ring is generally electron-rich due to the amino and ether groups, making it less susceptible to nucleophilic attack, it can be modified. Diazotization of the primary amino group to form a diazonium salt creates an excellent leaving group (-N₂). This allows for a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) to be introduced onto the aromatic ring via Sandmeyer or related reactions.

Synthesis via Nucleophilic Substitution: The ether linkage of the molecule is itself formed through a nucleophilic substitution reaction, typically the Williamson ether synthesis. In this process, a phenoxide (generated by deprotonating a 4-nitrophenol precursor) acts as a nucleophile, attacking an electrophilic alkyl halide like ethyl bromoacetate. mdpi.com The reactivity of N-aryl 2-chloroacetamides towards various oxygen, nitrogen, and sulfur nucleophiles is also well-documented, highlighting the utility of this class of compounds in synthesis. researchgate.net

Synthesis of Advanced Derivatives through Chemical Transformations

The functional groups of this compound serve as anchor points for the synthesis of more complex molecules and advanced derivatives. The primary amine is the most common site for such transformations.

Derivatization is frequently employed to enhance the analytical properties of molecules for techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com For instance, the amine can be reacted with specialized reagents to improve chromatographic retention and ionization efficiency. scispace.com

Table 2: Examples of Advanced Derivative Synthesis

| Derivative Type | Reagent(s) | Reaction | Application/Significance | Source(s) |

|---|---|---|---|---|

| Tetrazole Derivative | Sodium Borohydride (NaBH₄), then Triethyl Orthoformate (HC(OC₂H₅)₃) and Sodium Azide (B81097) (NaN₃) | One-pot domino reaction | Forms a 1-substituted-1H-1,2,3,4-tetrazole ring, a valuable heterocyclic scaffold in medicinal chemistry. nih.gov | nih.gov |

| Amine-Derivatized Analyte | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | Nucleophilic acyl substitution | Improves retention and detection in reversed-phase liquid chromatography for metabolomics. scispace.com | scispace.com |

| Ring-Substituted Derivative | N/A (Example: prop-2-enylation) | Electrophilic aromatic substitution | Introduction of new functional groups onto the aromatic ring, such as the allyl group in 2-(4-amino-2-prop-2-enylphenoxy)-N-ethylacetamide, creates new building blocks. nih.gov | nih.gov |

| Labeled Carboxylic Acids | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amide bond formation | The amine acts as a nucleophile to couple with carboxylic acids, creating derivatives for sensitive LC-MS/MS detection. nih.gov | nih.gov |

The transformation of the amine into a tetrazole via a one-pot domino reaction demonstrates the utility of this scaffold in generating complex heterocyclic systems. nih.gov Furthermore, the synthesis of related 2-(4-aminophenoxy)alkanoic acids and their derivatives is the subject of patents, indicating their commercial and industrial relevance. google.com The ability to further substitute the aromatic ring, as seen in the prop-2-enyl derivative, adds another layer of synthetic possibility. nih.gov

Computational Chemistry and Theoretical Studies on 2 4 Aminophenoxy N Ethylacetamide

Density Functional Theory (DFT) Investigations

Electronic Structure and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations also provide a detailed picture of the electron distribution within the molecule. For the analogous compound, ethyl 2-(4-aminophenoxy)acetate, the geometry has been optimized using DFT methods, and the results show good agreement with experimental X-ray diffraction data. The calculations reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Selected Optimized Geometric Parameters for Ethyl 2-(4-aminophenoxy)acetate (Analog of 2-(4-aminophenoxy)-N-ethylacetamide)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (ether) | 1.37 | ||

| C-N (amine) | 1.40 | ||

| C=O (ester) | 1.21 | ||

| C-C (aromatic) | 1.39 - 1.40 | ||

| O-C-C (ester) | 109.5 | ||

| C-O-C (ether) | 118.0 | ||

| C-N-H (amine) | 113.0 | ||

| C-C-O-C (ether) | 178.0 |

Data derived from DFT calculations on the analogous compound ethyl 2-(4-aminophenoxy)acetate.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For ethyl 2-(4-aminophenoxy)acetate, the HOMO is primarily localized on the aminophenoxy group, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed over the carbonyl group and the benzene (B151609) ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for Ethyl 2-(4-aminophenoxy)acetate

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

Values obtained from DFT calculations on the analogous compound ethyl 2-(4-aminophenoxy)acetate.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For ethyl 2-(4-aminophenoxy)acetate, TD-DFT calculations have successfully predicted the UV-Vis spectrum, showing good correlation with experimental measurements. The main absorption bands are typically assigned to π-π* and n-π* transitions within the aromatic ring and the carbonyl group.

Table 3: Calculated and Experimental UV-Vis Absorption Data for Ethyl 2-(4-aminophenoxy)acetate

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| n → π* | 286 | 299 | 0.068 | HOMO → LUMO (95%) |

| π → π* | 226 | 234 | 0.294 | HOMO → LUMO+2 (86%) |

Data for the analogous compound ethyl 2-(4-aminophenoxy)acetate.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule like 2

Applications of 2 4 Aminophenoxy N Ethylacetamide in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 2-(4-aminophenoxy)-N-ethylacetamide as an intermediate stems from its bifunctional nature. The primary amino group on the phenyl ring is a potent nucleophile and a precursor for diazonium salts, enabling a wide array of substitution reactions. Simultaneously, the acetamide (B32628) moiety can participate in or direct further synthetic transformations. A closely related analogue, ethyl-2-(4-aminophenoxy)acetate, is explicitly identified as a valuable building synthon for creating novel dual hypoglycemic agents, highlighting the significance of the (4-aminophenoxy)acetyl core in constructing complex bioactive molecules. mdpi.com The synthesis of this synthon involves the alkylation of 4-nitrophenol (B140041) followed by a selective reduction of the nitro group, a process that underscores the accessibility of this class of compounds. mdpi.com

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Phthalazine (B143731) Derivatives)

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials, often relies on versatile intermediates. The aminophenoxy acetamide structure is a prime candidate for constructing such systems. For instance, the synthesis of novel phthalazine derivatives, a class of heterocycles with significant biological activity, often employs multi-step sequences where acetohydrazide intermediates are crucial. nih.govnih.gov

In a typical synthetic strategy, a core heterocyclic structure like 4-benzyl-2H-phthalazin-1-one can be N-alkylated with an acetate (B1210297) derivative. nih.govnih.gov The resulting ester is then converted to a hydrazide, which serves as a versatile precursor for a variety of derivatives through azide (B81097) coupling or condensation reactions. nih.govnih.govrsc.org The this compound molecule offers a strategic entry point into similar synthetic pathways. The terminal amino group can be transformed into numerous other functionalities, which can then be used to build or append heterocyclic rings.

Research on phthalazinedione-based derivatives further illustrates this principle, where chemoselective O-alkylation of a phthalazinedione with an chloroacetate (B1199739) derivative creates an intermediate that is subsequently elaborated into a library of different compounds, including hydrazides, hydrazones, and dipeptides. researchgate.net These synthetic approaches demonstrate the potential of acetamide-linked building blocks in the modular synthesis of complex heterocyclic systems. researchgate.netsciforum.net

Building Block for Multifunctional Organic Frameworks

Multifunctional organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are crystalline porous materials constructed from organic building blocks (linkers) and metal nodes or other organic units. nih.govresearchgate.net The properties of these frameworks are directly determined by the geometry and functionality of the organic linkers used. nih.gov

Electroactive organic molecules are particularly sought after as building blocks for creating functional frameworks with applications in electronics and optoelectronics. nih.gov this compound possesses key features that make it a promising candidate for such applications.

Coordinating Groups: The primary amine and the amide carbonyl oxygen can act as coordination sites for metal ions, making the molecule a potential linker for MOF synthesis.

Hydrogen Bonding: The N-H groups of both the amine and the amide can act as hydrogen bond donors, while the oxygen atoms of the ether and amide act as acceptors. These interactions can guide the self-assembly of discrete molecules into porous Organic Molecular Frameworks (OMFs). rsc.org

Redox Activity: The aminophenoxy moiety is an electron-rich system that can be redox-active, a desirable property for creating frameworks with electronic or catalytic functions. rsc.org

The design of functional porous materials relies on the strategic selection of organic linkers that impart specific properties. nih.govrsc.org The combination of coordinating sites and an electroactive aromatic system within this compound makes it a potentially valuable, yet underexplored, building block for the chemical design of functional porous frameworks. nih.gov

Scaffold for the Development of Structurally Diverse Derivatives

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. The this compound molecule is an excellent example of such a scaffold, offering multiple points for diversification. This versatility is crucial in fields like drug discovery and materials science, where systematic structural modification is used to optimize properties.

The primary aromatic amine is the most versatile handle for derivatization. It can be readily acylated to form new amides, reacted with aldehydes or ketones to form Schiff bases (imines), or converted to a diazonium salt. The diazonium intermediate opens the door to a vast range of transformations, including Sandmeyer and Suzuki coupling reactions, allowing the introduction of halogens, cyano groups, hydroxyl groups, and various aryl substituents.

Research has demonstrated the use of similar scaffolds to generate diverse derivatives:

Phenylacetamide Derivatives: A variety of N-substituted phenylacetamides have been synthesized as potential therapeutic agents, showcasing the modularity of the acetamide core. nih.govnih.gov

Aryliminophenoxy Acetamides: In one study, 2-(4-formylphenoxy)-N-aryl acetamides were used as synthons to prepare a series of Schiff bases by reacting them with various primary aromatic amines. researchgate.netuobaghdad.edu.iq This highlights how the phenoxy acetamide backbone can be used to link different aromatic systems.

Morpholinoethoxy Phenylacetamides: New classes of biologically active compounds have been synthesized from hydroxyphenylacetic acid, where the core structure is elaborated with different N-phenylacetamide and morpholinoethoxy groups. ias.ac.in

The following table summarizes potential derivatization strategies for the this compound scaffold based on established chemical transformations.

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Aromatic Amine | Acylation | Acid Chlorides, Anhydrides | Amide |

| Aromatic Amine | Schiff Base Formation | Aldehydes, Ketones | Imine |

| Aromatic Amine | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Diazonium Salt | Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl Halide, Aryl Nitrile |

| Diazonium Salt | Hydrolysis | H₂O, Heat | Phenol (B47542) |

| Amide N-H | Alkylation/Arylation | Alkyl/Aryl Halides (under specific conditions) | N,N-disubstituted Amide |

This capacity for extensive and predictable modification solidifies the role of this compound as a powerful scaffold for creating structurally diverse molecules tailored for specific applications.

Applications in the Synthesis of Functional Organic Materials

Functional organic materials are at the heart of next-generation technologies such as flexible displays, wearable sensors, and organic photovoltaics (OPVs). nih.govcore.ac.uk The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic, optical, and morphological properties. nih.govvut.cz

The this compound structure contains key components often found in high-performance organic materials:

Electron-Donating Group: The aminophenoxy group is a strong electron-donating moiety. Incorporating such groups into a conjugated system can raise the energy of the highest occupied molecular orbital (HOMO), which is a critical parameter for tuning the electronic properties of materials used in organic electronics. nih.gov

Conjugated System: The phenyl ring provides a base π-conjugated system that can be extended through derivatization (as described in section 6.2), for example, by forming larger conjugated structures via coupling reactions.

Processability: The N-ethylacetamide group can enhance the solubility of larger molecules or polymers in common organic solvents, which is crucial for fabricating devices from solution.

The synthesis of organic materials is a tool for managing their solid-state properties. nih.gov By using this compound as a starting building block, chemists can design and synthesize new dyes, oligomers, or polymers. The ability to create a diverse library of derivatives from this single scaffold allows for the fine-tuning of properties like absorption spectra, charge carrier mobility, and energy levels, optimizing them for specific applications in fields such as organic electronics and bio-inspired materials. vut.cz

Structure Activity Relationship Sar and Rational Design of 2 4 Aminophenoxy N Ethylacetamide Analogs

Systematic Modification and Design Principles for Aminophenoxyacetamides

The rational design of aminophenoxyacetamide analogs begins with the core scaffold, which consists of a primary aminophenoxy group linked via an ether oxygen to an N-substituted acetamide (B32628). The synthetic accessibility of this scaffold allows for systematic modifications at several key positions to explore the chemical space and establish structure-property relationships. rsc.org A common synthetic strategy involves the alkylation of a substituted 4-nitrophenol (B140041) with an appropriate ethyl 2-bromoacetate, followed by a selective reduction of the nitro group to an amine. mdpi.com This method provides a versatile entry point to a wide range of analogs.

Design principles for modifying the aminophenoxyacetamide scaffold are generally focused on three primary regions:

The Amide Moiety: The N-ethyl group of the acetamide can be replaced with various other alkyl or aryl substituents of different sizes and electronic natures. These changes can affect steric interactions, solubility, and metabolic stability.

The Amine Terminus: The primary amino group itself can be acylated, alkylated, or used as a handle to introduce larger, more complex functionalities, significantly altering the molecule's interaction profile.

In closely related diaryl ether structures, such as 2-phenoxybenzamides, research has shown that the substitution pattern on both aromatic rings has a profound impact on biological activity. researchgate.netmdpi.com For instance, introducing electron-withdrawing groups like fluorine onto the phenoxy ring can be advantageous for activity in certain contexts. mdpi.com This principle of strategic modification to tune molecular properties is central to the rational design of novel aminophenoxyacetamide analogs. rsc.org

Correlating Structural Features with Chemical Reactivity and Interaction Profiles

The core of SAR studies lies in systematically altering a molecule's structure and measuring the corresponding changes in its activity. For the broader class of phenoxy amides, specific structural features have been correlated with significant shifts in biological activity profiles. mdpi.com While direct reactivity data for 2-(4-aminophenoxy)-N-ethylacetamide is specific to its intended application, valuable insights can be drawn from analogs studied for various research purposes, such as antiplasmodial agents. researchgate.netmdpi.com

In studies on 2-phenoxybenzamide (B1622244) analogs, the following correlations were observed:

Aryloxy Substituent: The presence and nature of the substituent on the phenoxy ring are favorable for activity. Replacement of a 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a distinct decrease in antiplasmodial activity. mdpi.com A hydrogen atom in place of the entire aryloxy moiety resulted in only moderate activity, suggesting the diaryl ether linkage is important. mdpi.com

Anilino Ring Substitution: The position of substituents on the second aromatic ring (the anilino part in phenoxybenzamides) significantly alters activity. For instance, a piperazinyl substituent at the para-position resulted in the highest activity, whereas the same group at the meta-position led to only moderate activity. mdpi.com

Amine Functionality: Replacing a more complex piperazinyl moiety with a simple amino group at the 3- or 4-position resulted in the least active compounds in the series, indicating that this position is sensitive to the size and nature of the substituent. mdpi.com

Table 1: Structure-Activity Relationship of Selected 2-Phenoxybenzamide Analogs (Data adapted from studies on structurally related compounds for illustrative purposes)

| Compound Structure | Key Structural Modification | Observed Activity (Illustrative) | Reference |

| 2-(4-fluorophenoxy)-N-(4-(piperazin-1-yl)phenyl)benzamide analog | para-substituted piperazinyl on anilino ring | High | mdpi.com |

| 2-(4-fluorophenoxy)-N-(3-(piperazin-1-yl)phenyl)benzamide analog | meta-substituted piperazinyl on anilino ring | Moderate | mdpi.com |

| 2-phenoxy-N-(phenyl)benzamide analog | Unsubstituted phenoxy group | Lower than 4-fluoro analog | mdpi.com |

| N-(4-aminophenyl)-2-phenoxybenzamide analog | para-substituted amino group on anilino ring | Low | mdpi.com |

Note: This table is for illustrative purposes to demonstrate SAR principles from related compound classes.

Pharmacophore Modeling and Ligand Design Approaches for Academic Inquiry

In the absence of a known crystal structure of a biological target, pharmacophore modeling serves as a powerful tool for rational ligand design. This computational approach identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's activity. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural elements.

The essential features would likely include:

A Hydrogen Bond Donor (HBD): The primary amine (-NH2) group.

A Hydrogen Bond Acceptor (HBA): The ether oxygen and the amide carbonyl oxygen.

An Aromatic Ring Feature: The aminophenoxy ring.

A Hydrophobic Center: The ethyl group on the amide.

By analyzing a series of active and inactive analogs, this model can be refined. For example, if modifications to the N-ethyl group that increase hydrophobicity lead to higher activity, the importance of the hydrophobic feature is strengthened. Computational docking studies on related amide scaffolds have been used to provide structural insights and understand binding at allosteric sites, guiding the design of new scaffolds. nih.gov This in silico approach allows researchers to screen virtual libraries of compounds, prioritizing the synthesis of those that best fit the pharmacophore model, thereby accelerating the discovery of novel molecules with desired properties for academic investigation.

Development of Libraries of Structurally Related Compounds for Research Screening

To thoroughly investigate the SAR of the aminophenoxyacetamide scaffold, researchers often develop and screen compound libraries. nih.gov These libraries are collections of structurally related molecules designed to systematically explore the effects of various substituents and functional groups. curiaglobal.com The development of such a library is a key strategy in modern chemical biology and drug discovery research. enamine.net

There are two primary approaches to library design for a scaffold like this compound:

Focused Library Synthesis: This involves creating a curated set of analogs where specific regions of the molecule are varied in a controlled manner. For example, a library could be synthesized by keeping the 2-(4-aminophenoxy) core constant while introducing a wide variety of alkyl and aryl groups at the N-acetamide position. Another set could explore different substitution patterns on the phenoxy ring. This approach is efficient for mapping the SAR around a known active scaffold. curiaglobal.com

Diversity-Oriented Synthesis: This strategy aims to create a more structurally diverse collection of molecules based on the core scaffold to explore a wider range of chemical space and potentially identify novel activity profiles.

Computational tools are integral to modern library design. nih.gov Virtual libraries of millions of compounds can be filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) and rules that eliminate compounds with undesirable or reactive functional groups. stanford.edu This process enriches the library with "drug-like" molecules that are more suitable for screening. nih.gov Commercial vendors and academic facilities offer access to large screening collections and services to build custom libraries, enabling researchers to perform high-throughput screening to identify promising compounds for further study. enamine.netstanford.edu

Advanced Analytical Methodologies for 2 4 Aminophenoxy N Ethylacetamide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a molecule like 2-(4-aminophenoxy)-N-ethylacetamide, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve distinct but complementary roles in research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantification. ipinnovative.com The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the target compound from any impurities or related substances. ipinnovative.comijpsonline.com

A typical approach for developing a reversed-phase HPLC (RP-HPLC) method for this compound would involve the following considerations:

Column Selection: A C18 column is a common first choice due to its versatility and effectiveness in retaining moderately polar compounds like this compound. Column dimensions, such as 250 mm x 4.6 mm with a 5 µm particle size, are frequently used to achieve good separation efficiency. nih.govcrsubscription.com

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ipinnovative.comnih.gov The pH of the aqueous phase is a critical parameter; for an amine-containing compound, adjusting the pH can control its ionization state and thereby its retention. For instance, a slightly acidic pH (e.g., 3.0-6.5) is often used to ensure consistent protonation of the amino group, leading to sharper peaks. ijpsonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time. google.com

Detection: The aromatic nature of this compound makes it well-suited for UV detection. A photodiode array (PDA) detector would be used to scan a range of wavelengths to determine the optimal wavelength for detection, which would likely be near one of its absorbance maxima (e.g., around 234 nm or 299 nm, similar to its precursor ethyl-2-(4-aminophenoxy)acetate). mdpi.comresearchgate.net

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. crsubscription.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | Provides hydrophobic interactions for separation. nih.govcrsubscription.com |

| Mobile Phase | A: Water/Buffer (e.g., phosphate, pH 3.5) B: Acetonitrile | Elutes compounds from the column; pH controls ionization. nih.gov |

| Elution Mode | Gradient | Ensures separation of compounds with a wide range of polarities. google.com |

| Flow Rate | 0.75 - 1.2 mL/min | Affects retention time, resolution, and backpressure. ijpsonline.comnih.gov |

| Detection | UV-PDA at ~234 nm or ~299 nm | Quantifies the analyte based on UV absorbance. mdpi.comresearchgate.net |

| Injection Volume | 10 - 20 µL | Introduces a precise amount of sample into the system. ijpsonline.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique invaluable for real-time monitoring of chemical reactions during the synthesis of this compound. mdpi.com In a typical synthesis, such as the alkylation of a phenol (B47542) followed by further functional group manipulation, TLC can be used to track the progress of the reaction. mdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system (mobile phase), for example, a mixture of hexane (B92381) and ethyl acetate (B1210297). The relative polarity of the starting materials, intermediates, and the final product will cause them to travel different distances up the plate. By observing the disappearance of the starting material spots and the appearance of a new product spot under a UV lamp, a chemist can determine when the reaction is complete. mdpi.com

Table 2: Hypothetical TLC Monitoring of a Synthesis Step

| Compound | Polarity | Expected Rf Value* | Observation |

| Starting Material (e.g., 4-Nitrophenol) | More Polar | Low | Spot diminishes over time. |

| Intermediate (e.g., Ethyl 2-(4-nitrophenoxy)acetate) | Less Polar | High | Spot appears and then diminishes. |

| Final Product (e.g., Ethyl 2-(4-aminophenoxy)acetate) | Intermediate | Medium | Spot corresponding to the desired product appears and intensifies. mdpi.com |

*Rf (Retardation factor) values are dependent on the specific TLC plate and solvent system used.

Spectroscopic Analytical Protocols (Beyond Structural Elucidation)

While NMR and Mass Spectrometry are primary tools for structural elucidation, other spectroscopic techniques provide valuable information beyond basic structure. For this compound, UV-Visible (UV-Vis) spectroscopy is particularly useful not just for routine detection in HPLC but also for studying its electronic properties.

In academic research, experimental UV-Vis spectra can be combined with computational chemistry, such as Time-Dependent Density Functional Theory (TD-DFT), to understand the nature of electronic transitions within the molecule. For the closely related precursor, ethyl-2-(4-aminophenoxy)acetate, experimental UV-Vis spectra revealed absorption bands at 234 nm and 299 nm. mdpi.comresearchgate.net TD-DFT calculations assigned these bands to specific electronic transitions, primarily the HOMO→LUMO+2 and HOMO→LUMO transitions, respectively. mdpi.comresearchgate.net This level of analysis provides deeper insight into the molecule's electronic structure, which can be relevant for understanding its reactivity and potential interactions.

Table 3: Spectroscopic Data for the Precursor Ethyl-2-(4-aminophenoxy)acetate

| Technique | Experimental Data | Calculated Data (TD-DFT) | Assignment | Reference |

| UV-Vis | 234 nm | 226 nm | HOMO→LUMO+2 | mdpi.com, researchgate.net |

| UV-Vis | 299 nm | 286 nm | HOMO→LUMO | mdpi.com, researchgate.net |

Development of Robust and Reproducible Analytical Protocols for Research Studies

The development of a robust analytical method is critical for ensuring that research results are reproducible, both within a single laboratory and between different laboratories. An approach like Analytical Quality by Design (AQbD) can be systematically applied to develop a highly robust HPLC method for this compound. ijpsonline.com

This methodology involves:

Defining an Analytical Target Profile (ATP): This step establishes the goals for the method, such as the required accuracy, precision, and the need to separate the main compound from specific impurities.

Risk Assessment: Potential method variables that could impact the results (e.g., mobile phase pH, organic solvent ratio, flow rate, column temperature) are identified. ijpsonline.com

Design of Experiments (DoE): A set of experiments is designed to systematically investigate the effects of the identified variables on the chromatographic separation. This is more efficient than a one-factor-at-a-time approach. ijpsonline.com

Modeling and Optimization: The data from the DoE are used to create a mathematical model that defines a "method operable design region" (MODR). ijpsonline.com Any combination of parameters within this region is expected to consistently meet the ATP.

Verification: The optimized method is validated and verified to ensure it performs as expected and is truly robust. ijpsonline.com

By using such a systematic approach, a reproducible analytical protocol can be established that is less susceptible to minor variations in operating conditions, thus enhancing the reliability of research data generated using this compound.

Impurity Profiling and Process-Related Impurity Analysis in Academic Synthesis

In any academic synthesis, the final product is rarely perfectly pure. It often contains small amounts of impurities related to the synthetic process. Identifying and controlling these impurities is essential. For this compound, the impurity profile would depend on the specific synthetic route employed.

A plausible synthesis could involve the reaction of 4-aminophenol (B1666318) with an N-ethyl haloacetamide or, alternatively, could start from a nitro-precursor like its analogue, ethyl-2-(4-aminophenoxy)acetate, which is synthesized from p-nitrophenol and ethyl bromoacetate, followed by reduction of the nitro group. mdpi.com Based on such routes, potential process-related impurities could include:

Unreacted Starting Materials: e.g., 4-aminophenol, 4-nitrophenol (B140041), N-ethyl-2-chloroacetamide. mdpi.com

Reagents or By-products: Residual coupling agents or by-products from the reduction step.

Intermediates: Such as the nitro-analogue (e.g., 2-(4-nitrophenoxy)-N-ethylacetamide) if a reduction step is the final transformation. mdpi.com

Side-Products: Products from undesired side reactions, such as dialkylation of the amine or hydrolysis of the amide.

The stability-indicating HPLC method developed (as described in 8.1.1) is the primary tool for this analysis. It must be capable of separating the main peak of this compound from all potential process-related impurities and any degradants that might form upon storage or under stress conditions (e.g., acid, base, oxidation, light). ipinnovative.com

Table 4: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

| 4-Aminophenol | Unreacted starting material. |

| 4-Nitrophenol | Unreacted starting material if a nitro-intermediate route is used. mdpi.com |

| N-ethyl-2-chloroacetamide | Unreacted starting material or reagent. |

| 2-(4-nitrophenoxy)-N-ethylacetamide | Unreacted intermediate from a nitro-reduction pathway. |

| 4,4'-(azanediylbis(oxy))bis(N-ethylacetamide) | Product of undesired N,O-dialkylation. |

| 2-(4-aminophenoxy)acetic acid | Hydrolysis by-product of the amide or ester precursor. |

Emerging Research Perspectives and Future Directions for 2 4 Aminophenoxy N Ethylacetamide

Green Chemistry Approaches in its Synthesis and Derivatization

Traditional methods for synthesizing amides often involve harsh reagents and generate significant waste. drugbank.com The principles of green chemistry, however, are driving the development of more environmentally benign synthetic routes. For a molecule like 2-(4-aminophenoxy)-N-ethylacetamide, future research is likely to focus on several key areas of green chemistry.

One promising approach is the use of greener acylating agents. Isopropenyl acetate (B1210297), for instance, has been identified as a more sustainable alternative to acetic anhydride (B1165640) for the acetylation of amines, often proceeding under solvent- and catalyst-free conditions. Another innovative strategy involves the use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of acetamides, a method that has been shown to be effective for various amines. researchgate.netnih.govnih.gov

Solvent-free synthesis is another cornerstone of green chemistry that holds significant potential. benthamdirect.com The synthesis of amides from carboxylic acids and urea (B33335) using a boric acid catalyst, for example, can be carried out by simple trituration and heating, eliminating the need for hazardous solvents. benthamdirect.com Furthermore, the development of catalytic systems that are recyclable and can operate under mild conditions is a key objective.

The synthesis of the precursor, ethyl-2-(4-aminophenoxy) acetate, has been achieved through a facile and efficient method involving the alkylation of 4-nitrophenol (B140041) followed by selective reduction of the nitro group. acs.orgmdpi.com This method avoids the use of nascent hydrogen and complex reaction setups. acs.orgmdpi.com Future work could focus on adapting such efficient methods to produce this compound directly, perhaps by exploring enzymatic or chemo-enzymatic routes that offer high selectivity and operate under mild, aqueous conditions.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around this compound and its derivatives can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE).

Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, are becoming increasingly sophisticated. researchgate.netsynplechem.comresearchgate.net These systems can be used to rapidly generate libraries of derivatives of this compound by varying the substituents on the aromatic ring or the N-alkyl group of the acetamide (B32628). This approach allows for the systematic exploration of structure-activity relationships, which is crucial for drug discovery and materials science. synplechem.comresearchgate.net

High-throughput experimentation (HTE) complements automated synthesis by enabling the rapid screening of large numbers of compounds or reaction conditions. acs.orgnih.gov For the synthesis of this compound and its analogs, HTE could be employed to quickly identify optimal reaction conditions, such as catalysts, solvents, and temperatures, leading to improved yields and purity. acs.org Desorption electrospray ionization mass spectrometry (DESI-MS) is one powerful HTE technique that allows for the rapid analysis of reaction mixtures. acs.org Furthermore, HTE methods are being developed to screen for specific biological activities or material properties, which would streamline the discovery of new applications for this class of compounds. nih.gov

Advanced Characterization Techniques for Supramolecular Assemblies

The aniline (B41778) and phenoxyacetamide moieties within this compound suggest a propensity for forming ordered, non-covalently bonded structures known as supramolecular assemblies. The study of these assemblies is critical to understanding the material properties and biological interactions of the compound.

Advanced characterization techniques are essential for elucidating the structure and dynamics of these complex assemblies. nih.gov Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy can provide detailed information about the spatial arrangement of molecules and their interactions in solution. nih.gov For solid-state analysis, single-crystal X-ray diffraction is invaluable for determining the three-dimensional structure of crystalline materials, revealing details about hydrogen bonding and π-π stacking interactions that govern the packing of molecules. nih.gov